N-(2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
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Description
N-(2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H18N6O5S and its molecular weight is 442.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are urea transporters (UTs) . UTs play a crucial role in the urinary concentrating mechanism. They have been identified as new targets for diuretics .
Mode of Action
The compound interacts with UTs, inhibiting their function . It has a stronger inhibitory effect on UT-B and a higher inhibition rate on UT-A1 compared to other compounds . This results in urea-selective urinary concentrating defects with relative salt sparing .
Biochemical Pathways
The compound affects the urea transport pathways. By inhibiting UTs, it disrupts the normal flow of urea, leading to its increased excretion in urine . The downstream effects of this action are still under investigation.
Pharmacokinetics
The compound has improved pharmacokinetic properties compared to similar compounds . It has better metabolic stability both in vitro and in vivo, and improved drug-like properties, including permeability and solubility . The oral bioavailability of the compound is 15.18%, which is three times higher than that of similar compounds . These properties result in significant enhancement of the diuretic activities in rats and mice .
Result of Action
The primary result of the compound’s action is a diuretic effect. By inhibiting UTs, it increases the excretion of urea in urine, leading to a diuretic effect . This makes it a potential candidate for treating diseases that require long-term usage of diuretics, such as hyponatremia .
Properties
IUPAC Name |
N-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-4-amino-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O5S/c1-10(26)21-11-4-6-12(7-5-11)22-14(27)9-31-19-24-16(20)15(18(29)25-19)23-17(28)13-3-2-8-30-13/h2-8H,9H2,1H3,(H,21,26)(H,22,27)(H,23,28)(H3,20,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPZKFIRLTUKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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